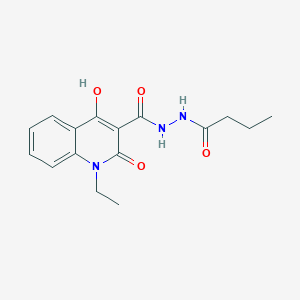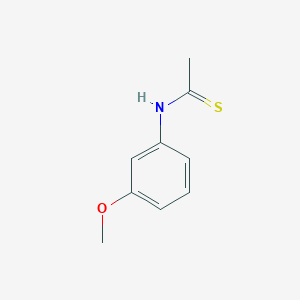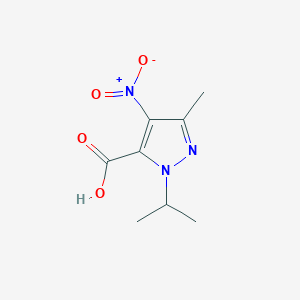acetyl}amino)benzoate](/img/structure/B11996576.png)
Propyl 4-({[(3-hydroxypropyl)amino](oxo)acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid propyl ester moiety and a hydroxy-propylaminooxalyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of the benzoic acid propyl ester, followed by the introduction of the hydroxy-propylaminooxalyl group through a series of reactions involving reagents such as oxalyl chloride and propylamine. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce primary or secondary amines.
科学研究应用
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-propylaminooxalyl group is believed to play a key role in these interactions, facilitating binding to specific sites and modulating biological activity. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
3-Hydroxypropionic acid: A carboxylic acid with similar hydroxy and propyl groups.
Oleic acid, 3-hydroxypropyl ester: Another ester with a hydroxypropyl group.
Uniqueness
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its structure allows for more complex interactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H20N2O5 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
propyl 4-[[2-(3-hydroxypropylamino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C15H20N2O5/c1-2-10-22-15(21)11-4-6-12(7-5-11)17-14(20)13(19)16-8-3-9-18/h4-7,18H,2-3,8-10H2,1H3,(H,16,19)(H,17,20) |
InChI 键 |
YNBZQCAQDHSKJK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)

![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)


![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)




![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
